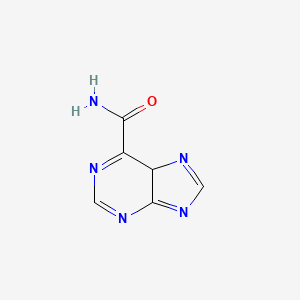

5H-purine-6-carboxamide

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H5N5O |

|---|---|

Peso molecular |

163.14 g/mol |

Nombre IUPAC |

5H-purine-6-carboxamide |

InChI |

InChI=1S/C6H5N5O/c7-5(12)3-4-6(10-1-8-3)11-2-9-4/h1-2,4H,(H2,7,12) |

Clave InChI |

YHTPEEVMEWNJMS-UHFFFAOYSA-N |

SMILES canónico |

C1=NC2C(=NC=NC2=N1)C(=O)N |

Origen del producto |

United States |

Synthetic Methodologies for 5h Purine 6 Carboxamide and Its Analogues

Strategies Involving Diaminomaleonitrile (B72808) and Urea (B33335) Derivatives

A prominent synthetic route to purine-6-carboxamide derivatives involves the condensation of diaminomaleonitrile (DAMN) with isocyanates or isothiocyanates to form urea or thiourea (B124793) intermediates. vulcanchem.combilkent.edu.trjst.go.jp These intermediates undergo subsequent cyclization to form the purine (B94841) ring.

For instance, the reaction of an aryl isocyanate with DAMN in a solvent like dry acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) yields a urea derivative. vulcanchem.comjst.go.jp This intermediate can then be cyclized by reacting with an aldehyde in the presence of a base such as triethylamine (B128534) (TEA). bilkent.edu.trjst.go.jp In some cases, iodine is used as a catalyst to facilitate the ring closure to the 8-oxopurine core. vulcanchem.com A study by Tseng et al. describes the condensation of 2-methoxyphenyl isocyanate with DAMN to give a urea derivative, which is then treated with 4-ethoxybenzaldehyde (B43997) to synthesize a series of 2,9-(substituted-phenyl)-8-oxo-7H-purine-6-carboxamide derivatives. rsc.orgresearchgate.net

Similarly, phenyl isothiocyanate can be reacted with DAMN to form a thiourea derivative. rsc.orgresearchgate.net This intermediate, upon reaction with an aldehyde like 4-ethoxybenzaldehyde, yields an 8-mercaptopurine-6-carboxamide, which can be further modified, for example, by S-alkylation with iodomethane (B122720). rsc.orgresearchgate.net

Multicomponent reactions offer another efficient approach. A reaction between diaminomaleonitrile (DAMN), trimethyl orthoacetate, and α-amino acid derivatives under thermal and photochemical conditions can produce amino-acid-decorated purine derivatives. rsc.orgresearchgate.net This process involves the photoisomerization of DAMN to diaminofumaronitrile (DAFN), which then cyclizes to form amino imidazole (B134444) carbonitrile (AICN) as a key intermediate. rsc.orgresearchgate.net

Table 1: Synthesis of Purine-6-carboxamide Analogues from DAMN

| Starting Materials | Reagents | Product Type | Reference |

|---|---|---|---|

| Diaminomaleonitrile, Aryl Isocyanate, Aldehyde | Triethylamine, Methanol | 2,9-diaryl-8-oxo-7H-purine-6-carboxamide | bilkent.edu.trjst.go.jp |

| Diaminomaleonitrile, 2-Methoxyphenyl Isocyanate, 4-Ethoxybenzaldehyde | THF, Iodine, TEA | 2,9-(substituted-phenyl)-8-oxo-7H-purine-6-carboxamide | vulcanchem.comrsc.org |

| Diaminomaleonitrile, Phenyl Isothiocyanate, 4-Ethoxybenzaldehyde | THF, Iodomethane | 8-(methylthio)-9-phenyl-9H-purine-6-carboxamide | rsc.orgresearchgate.net |

| Diaminomaleonitrile, Trimethyl Orthoacetate, α-Amino Acids | Acetonitrile, TEA, Photon Irradiation | 6-imino-6,9-dihydro-1H-purine derivatives | rsc.orgresearchgate.net |

Synthetic Routes via Imidazole Derivatives

The construction of the purine ring from imidazole precursors is a common and versatile strategy, often starting with 5-aminoimidazole-4-carboxamide (B1664886) (AICA) or related structures. vulcanchem.comresearchgate.net The prebiotic synthesis of purine bases is often linked to the formation of imidazole intermediates like 5-aminoimidazole-4-carbonitrile (AICN) and AICA from precursors such as hydrogen cyanide, formamide, and urea. researchgate.net

One approach involves the reaction of 5-aminoimidazole-4-carboxamide (AICA) with a reagent that provides the remaining carbon atom for the pyrimidine (B1678525) ring. For example, AICA can react with 2-chloroacetyl chloride to form a 2-chloromethylpurin-6-one intermediate, which can be further functionalized. vulcanchem.com

Another method starts with 5-aminoimidazole-4-carbonitrile. ekb.eg Treatment of this compound with alkyl isocyanates affords urea derivatives which can be cyclized to form 8-substituted purines. ekb.eg Cyclization of acetylated imidazole derivatives, such as 5-(acetylamino)imidazole-4-(N-acetyl)carboxamide, in an alkaline medium can also yield a 2-methylpurin-6(1H)-one derivative. ekb.eg

Microwave-assisted synthesis has been employed to react amino imidazole carbonitrile derivatives with urea under solvent-free thermal conditions to produce guanine (B1146940) analogues, which are structurally related to the purine-6-carboxamide scaffold. acs.orgnih.gov

Table 2: Purine Synthesis from Imidazole Precursors

| Imidazole Precursor | Reagents for Cyclization | Resulting Purine Structure | Reference |

|---|---|---|---|

| 5-Aminoimidazole-4-carboxamide (AICA) | 2-Chloroacetyl chloride | 2-chloromethylpurin-6-one intermediate | vulcanchem.com |

| 5-Aminoimidazole-4-carbonitrile | Alkyl isocyanates | 8-substituted purines | ekb.eg |

| 5-(Acetylamino)imidazole-4-(N-acetyl)carboxamide | Alkaline medium | 2-methylpurin-6(1H)-one | ekb.eg |

| Amino imidazole carbonitrile derivatives | Urea, Microwave irradiation | Guanine analogues (9-substituted-8-oxo-purines) | acs.orgnih.gov |

Approaches from Pyrimidine Precursors

The Traube purine synthesis, which utilizes ortho-diaminopyrimidine intermediates, is a widely adopted and versatile route for preparing purines. researchgate.net This classical method involves the cyclization of a 5,6-diaminopyrimidine with a one-carbon synthon.

The synthesis typically begins with a 5,6-diaminopyrimidine derivative. rsc.org Acylation of the 5-amino group is a common initial step. thieme-connect.de The resulting 5-(acylamino)pyrimidin-6-amine intermediate is then cyclized, often by heating in alkaline solutions (e.g., aqueous sodium hydroxide) or by fusion techniques, to form the purine ring. thieme-connect.de For example, reacting 1,3-dimethyl-5,6-diaminopyrimidine with ethyl 2-cyanoacetimidate leads to the formation of 1,3-dimethyl-2,6-dioxo-1H-purine derivatives. rsc.org

In the de novo biosynthesis of purines within organisms, the pathway also builds the purine ring step-by-step, starting from precursors attached to ribose-5-phosphate, effectively using a pyrimidine-like intermediate on the path to the final purine nucleotide. columbia.eduproteincentre.com

Advanced Chemical Modifications of the Purine-6-carboxamide Nucleus

Once the purine-6-carboxamide scaffold is assembled, it can be further functionalized through various chemical reactions to introduce diverse substituents, thereby modulating its properties.

Acylation reactions can be performed on the purine nucleus. A metal-free, direct C-H acylation of purines at the C6-position has been developed using aldehydes in the presence of tert-butyl hydroperoxide (TBHP) via a Minisci-type reaction. rsc.org This method provides a green approach to constructing C-C bonds at the C6-position with excellent functional group compatibility. rsc.org Previous methods often required prefunctionalization of the purine to an acid chloride. acs.orgacs.org

Benzoylation can occur at exocyclic amino groups. For example, the 2-amino group of a 9-alkyl purine derivative can be benzoylated. rsc.orgresearchgate.net The Ugi four-component reaction has also been used to synthesize a library of purine-substituted N-acyl-α-carboxamides by coupling 2-amino-6-chloropurine (B14584) with various aldehydes, carboxylic acids, and isocyanides. researchgate.net

Alkylation of the purine ring can occur at multiple nitrogen atoms. rsc.org The use of phase-transfer catalysis is an efficient technique for the N-alkylation of 6-substituted purines, which favors the formation of the 9-isomer. thieme-connect.de A regioselective method for introducing tert-alkyl groups at the N7 position involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using SnCl4 as a catalyst. researcher.life

Arylation of the purine nucleus can be achieved through metal-catalyzed cross-coupling reactions. An efficient copper-catalyzed method for the N-arylation of purines with aryl iodides and bromides has been reported, showing high selectivity for the N9-position. rsc.org Palladium-catalyzed C-H activation offers another route; for instance, the purine ring itself can act as a directing group for the ortho-arylation of 6-arylpurines with aryl iodides. nih.gov This provides a direct method for modifying 6-arylpurine derivatives without requiring additional directing groups. nih.gov

Halogenation is a key transformation for creating versatile purine intermediates. For example, a purin-6(1H)-one derivative can be treated with phosphoryl chloride to generate a 6-chloropurine (B14466), which is a valuable precursor for further nucleophilic substitution reactions. ekb.eg

A process for the specific halogenation of 2,6-diaminopurine (B158960) derivatives at the C2 position has been developed. google.com This method involves reacting the purine derivative with an organic nitrite (B80452) and a metal halide (a Lewis acid) in a specific mixture of aprotic polar and nonpolar organic solvents at room temperature. google.com This allows for the synthesis of 2-halo-6-aminopurine compounds, which can be difficult to prepare otherwise. google.com

Amination and Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing amino functionalities to the purine ring, particularly at the C6 position. rsc.orgbeilstein-journals.org This method typically involves the displacement of a leaving group, most commonly a halogen atom, from a purine precursor with a suitable amine nucleophile. researchgate.net

Research has demonstrated the efficient amination of 6-chloropurine derivatives with a wide range of amines. researchgate.net These reactions can be conducted under various conditions, often in organic solvents like n-butanol, dimethylformamide (DMF), or dioxane, and in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N). rsc.orgresearchgate.net To enhance reaction rates and yields, microwave-assisted protocols have been successfully developed, offering a more efficient alternative to conventional heating. researchgate.net For instance, an efficient protocol for the amination of 6-chloropurine derivatives has been established using microwave irradiation in water, presenting a "green chemistry" approach. researchgate.net

A notable synthetic route involves starting with 4,6-dichloro-5-nitropyrimidine. rsc.orgrsc.org The nitro group is first reduced to an amine, followed by a series of nucleophilic substitution reactions. One chlorine atom can be selectively substituted with an amine, followed by cyclization to form the purine ring. The remaining chlorine at the C6 position is then displaced by a second amine, such as a substituted piperazine (B1678402), to yield 6,8,9-trisubstituted purine analogues in good yields (91–95%). rsc.org

Table 1: Examples of Amination and Nucleophilic Substitution Reactions for Purine Analogues

| Starting Material | Nucleophile/Reagent | Conditions | Product | Source(s) |

| 6-Chloropurine derivative | Various amines | Microwave (120 °C, 150W), DIPEA, Ethanol (B145695) | 6-Substituted aminopurine analogues | researchgate.net |

| 4,6-Dichloro-5-nitropyrimidine | 1. SnCl₂ 2. Cyclopentyl amine 3. Substituted benzaldehyde (B42025) 4. N-substituted piperazines | 1. Reduction 2. Nucleophilic substitution 3. Cyclization (p-TSA) 4. Nucleophilic substitution | 6,8,9-Trisubstituted purines | rsc.orgrsc.org |

| 2,6-Dichloropurine | 1. Bromomethylcyclopropane 2. Anilines 3. Substituted piperazines | 1. Alkylation (K₂CO₃, DMF) 2. SNAr (n-butanol, DIPEA) 3. SNAr | 2,6,9-Trisubstituted purine analogues | rsc.org |

Selenylation and Thiolation Approaches

The introduction of chalcogens like sulfur and selenium into the purine scaffold provides another avenue for creating structurally diverse and potentially bioactive analogues. researchgate.netrsc.org Thiolation often involves the synthesis of mercapto-purine derivatives, which can be further alkylated. For example, 8-(methylthio)-9-phenyl-9H-purine-6-carboxamide was synthesized by reacting a thiourea derivative with 4-ethoxybenzaldehyde to form an 8-mercaptopurine-6-carboxamide intermediate. rsc.org Subsequent S-alkylation with iodomethane exclusively at the sulfur atom yielded the final methylthio product. rsc.org

Selenylation allows for the creation of organoselenium compounds, which are of significant interest due to their unique chemical properties. conicet.gov.ar One reported approach involves a three-step process to generate selenotetrazole-purine derivatives. researchgate.net The incorporation of selenium at the C6 position of the purine base is a viable strategy, and deprotection of such derivatives can lead to spontaneous dimerization, forming diselenide cross-linked structures. conicet.gov.ar

Table 2: Examples of Selenylation and Thiolation Reactions

| Starting Material | Reagent(s) | Key Step | Product Type | Source(s) |

| Diaminomaleonitrile, Phenyl isothiocyanate, 4-Ethoxybenzaldehyde | 1. Formation of thiourea derivative 2. Iodomethane | Thiolation and S-alkylation | 8-(Methylthio)-9-phenyl-9H-purine-6-carboxamide | rsc.org |

| Purine precursor | Not specified | Multi-step synthesis | Selenotetrazole-purine derivatives | researchgate.net |

| 6-Chloropurine | Chalcone | Thiolation | 6-Thioalkyl purine derivatives | researchgate.net |

Condensation and Cyclization for Novel Heterocyclic Ring Formation

Functional groups on the purine ring can act as handles for condensation and subsequent cyclization reactions, leading to the formation of novel fused heterocyclic systems. rsc.org These reactions expand the structural complexity and chemical space of purine-based compounds. acs.org

One such strategy involves the Claisen-Schmidt condensation. For example, a 1,3-dimethyl-8-(acetonitrilyl)-purine-dione was condensed with substituted benzaldehydes to yield acrylonitrile-purine derivatives. rsc.org These intermediates were then reacted with malononitrile (B47326) in the presence of pyridine (B92270), which acted as a basic medium, to afford 4-amino-5-(2,6-dioxo-1H-purin-8-yl)pyridine-3-carbonitriles, effectively fusing a pyridine ring to the purine core. rsc.org

Another approach is the cyclo-condensation of 5,6-diaminouracil (B14702) derivatives with an oxazolone (B7731731) derivative in acetic acid, which yields N-substituted-8-purine derivatives. rsc.org Furthermore, intramolecular cyclization is a powerful tool. Methyl 9-aryl-9H-purine-6-carbimidates react with hydrazides to form N'-acetyl-9-aryl-9H-purine-6-carbohydrazonamides. rsc.org Refluxing these intermediates in ethanol with a catalytic amount of piperidine (B6355638) induces imidazole ring cleavage followed by intramolecular cyclization, affording N'-(8-(arylamino)pyrimido[4,5-d]pyrimidin-4-yl)acetohydrazides. rsc.org

Table 3: Examples of Condensation and Cyclization Reactions

| Purine Analogue | Reaction Partner(s) | Conditions | Resulting Heterocyclic System | Source(s) |

| 1,3-Dimethyl-8-(acetonitrilyl)-purine-dione | 1. Substituted benzaldehyde 2. Malononitrile | 1. Pyridine (base) 2. Ethanol, Pyridine | Fused Pyridine Ring | rsc.org |

| 5,6-Diaminouracil derivatives | Oxazolone derivative | Acetic acid, water bath | Fused Imidazole Ring (forming N-substituted-8-purines) | rsc.org |

| Methyl 9-aryl-9H-purine-6-carbimidates | Hydrazides | 1. DMSO, H₂SO₄ 2. Ethanol, Piperidine | Fused Pyrimidine Ring (Pyrimido[4,5-d]pyrimidine) | rsc.org |

| 5-Amino-4-cyanoformimidoyl-1-(4-fluorophenyl)imidazole | Acetylacetone | Not specified | 6-Carbamoylpurine | researchgate.net |

Diazotization and Coupling Reactions

Diazotization of aminopurine derivatives provides a versatile platform for further functionalization through coupling reactions. researchgate.netrsc.org The process involves treating a primary aromatic amine, in this case an amino-purine, with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a highly reactive diazonium salt intermediate. slideshare.netnumberanalytics.com This diazonium ion is a potent electrophile that can participate in various coupling reactions. slideshare.net

A key application is the coupling of the purine diazonium salt with compounds containing activating groups, such as phenols or other aromatic amines, in an electrophilic aromatic substitution reaction to form azo-linked products. slideshare.netnumberanalytics.com

More complex transformations are also possible. For instance, the diazonium salt of an aminopurine derivative can undergo a Japp–Klingemann reaction with a 2-phenylthiocarbamide derivative. rsc.org This reaction yields a cyano-purine hydrazone derivative, which can be subsequently cyclized in a bromine solution to produce a benzothiazolyl acetonitrile derivative, demonstrating a pathway to novel, complex heterocyclic systems. rsc.org

Table 4: General Scheme for Diazotization and Coupling of Purines

| Step | Description | Reagents | Intermediate/Product | Source(s) |

| 1. Diazotization | Conversion of an amino-purine to a diazonium salt. | NaNO₂, Strong Acid (e.g., HCl) | Purine-diazonium salt | slideshare.netnumberanalytics.com |

| 2. Coupling | Electrophilic aromatic substitution with an activated compound. | Phenols, Aromatic Amines | Azo-purine derivative | slideshare.netnumberanalytics.com |

| 2a. Japp–Klingemann | Reaction with an active methylene (B1212753) compound. | 2-Phenylthiocarbamide derivative | Cyano-purine hydrazone derivative | rsc.org |

| 3. Cyclization | Intramolecular reaction of the coupled product. | Bromine, Pyridine | Fused Benzothiazole derivative | rsc.org |

Structure Activity Relationship Sar Analysis of 5h Purine 6 Carboxamide Analogues

Positional Substitution Effects on Biological Activity (e.g., C2, N7, C8, N9 positions)

The biological activity of 5H-purine-6-carboxamide analogues is highly sensitive to the nature and position of substituents on the purine (B94841) core. Research has focused on modifying the C2, N7, C8, and N9 positions to probe the electronic and steric requirements for optimal interaction with biological targets. nih.govntu.edu.tw

C2 Position: The C2 position is a critical site for modulating the activity of purine derivatives. For inhibitors of protein kinase CK2, introducing a 4-carboxyphenyl group at the C2 position was found to be important for activity. jst.go.jp Further studies showed that altering the position of the carboxy group on the phenyl ring from para to meta (creating 2-(3-carboxyphenyl)-purine) increased inhibitory activity twelve-fold. nih.gov The introduction of groups like phenylsulfonyl piperazine (B1678402) at the C2 position has also been shown to significantly enhance antiproliferative activities. researchgate.net In contrast, for certain adenosine (B11128) receptor agonists, the introduction of halogens or alkynyl chains at the C2 position led to a marked decrease in affinity for the A2A receptor subtype. nih.gov

N7 Position: While N9 substitution is more common, modifications at the N7 position have also been explored. A regioselective method for introducing tert-alkyl groups at the N7 position has been developed, highlighting the feasibility of creating novel 6,7-disubstituted purine derivatives for biological evaluation. researcher.life For instance, the alkylation of 2,6-dichloro-9H-purine can yield both N9 and N7 isomers, with the N7 isomer sometimes being the minor product. mdpi.com

C8 Position: The C8 position of the purine ring offers another avenue for structural modification. mdpi.com For S-adenosylmethionine decarboxylase inhibitors, introducing small alkyl groups like a methyl group at the C8 position generally increased binding potency by 8- to 18-fold compared to the unsubstituted analogue. acs.org However, substituents larger than a methyl group at this position often resulted in lower potency. acs.org In some series, an 8-oxo group is a common feature in active compounds, suggesting its role as a key interaction point, potentially as a hydrogen bond acceptor. nih.govjst.go.jp

N9 Position: The N9 position is frequently substituted to enhance potency and modulate physicochemical properties. For CK2α inhibitors, an electron-rich phenyl group at the N9 position was identified as a favorable substitution. jst.go.jp The nature of the substituent is crucial; for example, in a series of anti-NSCLC compounds, a 2-methoxyphenyl group at N9 was part of the initial lead compound. researchgate.net The introduction of a 2-hydroxyethoxymethyl fragment at the N9 position has been used to increase the aqueous solubility of purine conjugates. nih.gov

The following table summarizes the effects of various substitutions on the biological activity of purine-6-carboxamide analogues against different targets.

| Position | Substituent | Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|

| C2 | 4-Carboxyphenyl | CK2α Inhibition | Important for activity | jst.go.jp |

| C2 | 3-Carboxyphenyl | CK2α Inhibition | 12-fold increase in activity vs. 4-carboxyphenyl | nih.gov |

| C2 | Alkynyl chains | A2A Adenosine Receptor | Dramatic reduction in affinity | nih.gov |

| C8 | Methyl | hAdoMetDC Inhibition | 8- to 18-fold higher potency vs. H | acs.org |

| C8 | Phenyl | hAdoMetDC Inhibition | Lower potency vs. H | acs.org |

| C8 | Oxo group | Anticancer (NSCLC), CK2α Inhibition | Common feature in active compounds | nih.govjst.go.jp |

| N9 | Electron-rich phenyl | CK2α Inhibition | Favorable for activity | jst.go.jp |

| N9 | 2-Hydroxyethoxymethyl | Cytotoxic Purine Conjugates | Increased aqueous solubility | nih.gov |

Stereochemical Considerations in Activity Modulation

The three-dimensional arrangement of atoms (stereochemistry) in drug molecules is a critical determinant of their biological activity, governing the precision of fit within a biological target's binding site. In the context of this compound analogues, stereochemistry has been shown to play an important role in modulating their affinity and selectivity for specific receptors.

One study highlighted the importance of stereochemistry in the interaction of ligands with rat A3 adenosine receptors by introducing a chiral chain at the C6 position of the purine scaffold. nih.govnih.gov This demonstrated that enantiomers—molecules that are mirror images of each other—can exhibit different biological activities. Similarly, the development of C8-substituted adenosine-3′,5′-cyclic phosphorothioates revealed that the structurally stable stereoisomers displayed distinct biological activities, necessitating stereocontrolled synthesis methods. mdpi.com

Conformational analysis of the binding pocket also underscores the importance of stereochemistry. The ability of a ligand to adopt a specific low-energy conformation (e.g., syn or anti conformation of the nucleobase relative to the ribose sugar in nucleoside analogues) can dictate binding affinity. For instance, crystal structures of 8-substituted analogues of S-adenosylmethionine bound to their target enzyme confirmed that they adopt a syn conformation, a key feature for their inhibitory activity. acs.org These findings illustrate that a deep understanding of stereochemical factors is essential for the rational design of potent and selective purine-6-carboxamide-based therapeutic agents.

Pharmacophore Model Development for Purine-6-carboxamide Scaffolds

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For the purine-6-carboxamide scaffold, SAR data from synthesized analogues has been instrumental in constructing advanced pharmacophore models. nih.govntu.edu.tw

A key study involving over 30 purine-6-carboxamide derivatives with modifications at the C2, N7, C8, and N9 positions provided the foundational data for developing a pharmacophore model for non-small cell lung cancer (NSCLC) inhibitors. nih.govresearchgate.net This model identified crucial features for potent inhibition, including specific hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) sites, as well as hydrophobic regions that interact with the target protein. nih.govntu.edu.tw

For instance, in the context of protein kinase CK2α inhibition, the carboxamide group at the C6-position and a carboxyl group on a C2-phenyl substituent were identified as essential pharmacophoric elements that form critical hydrogen bonds with the hinge region and a key lysine (B10760008) residue (Lys68) in the ATP-binding pocket, respectively. nih.gov The model suggested that the purine-6-carboxamide itself serves as a core scaffold, presenting these interaction points in the correct spatial orientation. nih.govnih.gov The predictive power of such models is demonstrated by their ability to suggest further modifications, such as the conversion of the C6-carboxamide to a hydroxamate or amidoxime (B1450833), to create additional hydrogen bonds and enhance biological activity. nih.govresearchgate.net

Impact of Carboxamide Modifications (e.g., Hydroxamate, Amidoxime) on SAR

Modification of the C6-carboxamide group itself is a key strategy for modulating the SAR of the purine scaffold. The amide moiety can be replaced with other functional groups, such as hydroxamates (-CONHOH) or amidoximes (-C(NH2)=NOH), to alter binding interactions, particularly hydrogen bonding potential.

Based on pharmacophore modeling, it was predicted that replacing the carboxamide with a hydroxamate or an amidoxime could enhance inhibitory activity against NSCLC cells by forming more hydrogen bonds with the target protein. nih.govntu.edu.twresearchgate.net This hypothesis was confirmed experimentally. The synthesis and biological evaluation of these analogues revealed that a purine-6-hydroxamate and a purine-6-amidoxime exhibited excellent potency against H1975 lung cancer cells, with IC₅₀ values significantly lower than the parent amide compound. nih.gov The hydroxamate and amidoxime groups, containing an N-OH moiety, are potent hydrogen bond donors, which can lead to stronger interactions with the biological target. researchgate.net

The following table compares the inhibitory activity of the parent carboxamide with its hydroxamate and amidoxime derivatives, demonstrating the significant enhancement in potency achieved through this modification.

| Compound Type | Functional Group | Target Cell Line | Observed Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Parent Amide (1a) | -CONH₂ | H1975 (NSCLC) | Lead Compound | nih.gov |

| Hydroxamate (17) | -CONHOH | H1975 (NSCLC) | < 1.5 µM | nih.gov |

| Amidoxime (19a) | -C(NH₂)=NOH | H1975 (NSCLC) | < 1.5 µM | nih.gov |

Mechanistic Investigations of 5h Purine 6 Carboxamide Biological Activities

Enzyme Inhibition Studies

The structural framework of 5H-purine-6-carboxamide allows it to interact with the active sites of several enzymes, leading to the modulation of their functions. These interactions are pivotal to its observed biological effects.

Protein Kinase CK2 is a crucial enzyme that regulates a multitude of cellular processes, and its overactivity is implicated in various diseases, including cancer. Consequently, CK2 is a significant target for therapeutic intervention. mdpi.com Recent studies have identified purine (B94841) derivatives as inhibitors of the catalytic subunit CK2α. vulcanchem.com

Research has highlighted the structural features of purine-based compounds that are essential for their inhibitory action against CK2α. Specifically, for derivatives of a purine scaffold, three groups have been identified as critical for inhibitory activity: a 4-carboxyphenyl group at the 2-position, a carboxamide group at the 6-position, and an electron-rich phenyl group at the 9-position. mdpi.comvulcanchem.com Docking studies have shown that these compounds bind within the ATP-binding site of CK2α. vulcanchem.com The heterocyclic ring of the purine scaffold orients towards a polar region formed by the amino acid residues Lys68, Glu81, and Asp175.

A notable finding is that some of these purine inhibitors with a carboxamide at the 6-position can displace water molecules that are typically present in the active site of CK2α when bound to other inhibitors. aacrjournals.org This unusual binding mode is expected to inspire the design of new and more effective CK2α inhibitors. vulcanchem.com The inhibitory potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

| Compound | Description | CK2α IC50 (μM) | Reference |

|---|---|---|---|

| Compound 11 | 4-(6-carbamoyl-8-oxo-9-phenyl-8,9-dihydro-7H-purin-2-yl) benzoic acid | 12 | vulcanchem.com |

| Compound 12 | 4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl) benzoic acid | 4.3 | mdpi.comvulcanchem.com |

| 2-(3-carboxyphenyl)-purine derivative | A purine derivative with a 3-carboxyphenyl group at the 2-position. | 1.0 | aacrjournals.org |

The de novo purine biosynthesis pathway is essential for producing the building blocks of DNA and RNA and is often upregulated in proliferating cancer cells. usp.br Two key folate-dependent enzymes in this pathway are Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov While various antifolate compounds and nucleotide analogues have been developed to target these enzymes, there is limited direct evidence in the available literature of this compound itself acting as a modulator of GARFTase or AICARFTase.

Research in this area has largely focused on other heterocyclic scaffolds. For instance, a series of 5-substituted and 6-substituted pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines have been identified as potent dual inhibitors of both GARFTase and AICARFTase. mdpi.comoncotarget.comresearchgate.net These compounds are designed as antifolates that selectively target tumor cells. nih.gov Similarly, studies on 4-substituted analogues of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) have been conducted to probe the mechanism of AICAR transformylase, showing that the 4-carboxamide group is crucial for catalysis. ucl.ac.uk While carboxamide derivatives have been investigated as potential inhibitors of other enzymes in the purine biosynthesis pathway, such as PAICS, specific data on this compound's role is not extensively documented. nih.gov

Thymidine (B127349) kinases are critical enzymes in the synthesis of pyrimidine (B1678525) nucleotides, another class of DNA building blocks. These enzymes are targets for antiviral and anticancer drugs. Similar to the purine biosynthesis enzymes, there is a lack of specific studies directly implicating this compound in the inhibition of thymidine kinase.

The scientific literature describes other nucleoside analogues with carboxamide groups as inhibitors of these enzymes. For example, a series of carboxamide derivatives of 5'-amino-2',5'-dideoxy-5-ethyluridine have been developed as potent inhibitors of Herpes Simplex Virus Thymidine Kinase (HSV-TK). researchgate.net Additionally, 5'-carboxamide derivatives of 5'-aminothymidine have been synthesized and evaluated for their inhibitory effects. researchgate.net In the context of antitubercular drug discovery, various pyrimidine derivatives, including some with carboxamide moieties, have been explored as inhibitors of Mycobacterium tuberculosis thymidylate kinase. ucl.ac.ukmdpi.com However, these studies focus on pyrimidine rather than purine scaffolds.

Purine Biosynthesis Enzyme Modulation (e.g., Glycinamide Ribonucleotide Formyltransferase, AICAR Ribonucleotide Formyltransferase)

Receptor Modulation and Binding Mechanisms

The ability of purine derivatives to interact with various cellular receptors is a key aspect of their biological activity, particularly in the context of purinergic signaling, which involves receptors for adenosine (B11128) and ATP. researchgate.net

While direct studies on the receptor binding profile of this compound are not extensively detailed, research on structurally related compounds provides insights into its potential for receptor modulation. Derivatives of adenosine containing N-arylcarboxamido groups at the 6-position of the purine ring have been synthesized and evaluated for their affinity at adenosine receptors. nih.gov These studies have shown that such modifications can lead to significant affinity and selectivity for A1 and A3 adenosine receptor subtypes. nih.gov For instance, certain N6-arylcarbamoyl derivatives of adenosine-5'-N-ethyluronamide have shown high affinity and selectivity for the A3 adenosine receptor. nih.gov

Furthermore, the concept of purine-like scaffolds interacting with other receptor systems is also being explored. For example, compounds with a 9-isopropyl-9H-purine scaffold have been investigated as ligands for the 5-HT6 serotonin (B10506) receptor. nih.gov Although not a direct purine-6-carboxamide, this highlights the versatility of the purine core in interacting with diverse receptor targets.

| Compound Class | Target Receptor(s) | Key Findings | Reference |

|---|---|---|---|

| N6-Arylcarbamoyl and N6-Carboxamido Adenosine Derivatives | A1 and A3 Adenosine Receptors | Carboxamido derivatives showed affinity for A1 receptors, while certain urea (B33335) derivatives at the 6-position showed high affinity and selectivity for A3 receptors. | nih.gov |

| 9-Isopropyl-9H-purine Derivatives | 5-HT6 Serotonin Receptor | The purine scaffold is present in some antagonists of the 5-HT6 receptor, suggesting its potential as a core structure for such ligands. | nih.gov |

| 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Derivatives | Cannabinoid Type 2 (CB2) Receptor | These carboxamide-containing compounds were shown to be potent and selective ligands for the CB2 receptor. | mdpi.com |

Cellular Pathway Interference (e.g., Signal Transduction Pathways)

By interacting with key enzymes and potentially receptors, this compound and its analogues can interfere with various intracellular signal transduction pathways, which are complex networks that transmit signals from the cell surface to intracellular targets. nih.gov

The most direct mechanism of cellular pathway interference by purine-6-carboxamide derivatives is through the inhibition of Protein Kinase CK2α. mdpi.comaacrjournals.org CK2 is a pleiotropic kinase involved in a myriad of signaling pathways that control cell proliferation, apoptosis, and gene expression. mdpi.com By inhibiting CK2, these compounds can disrupt these fundamental cellular processes, which is a key reason for their investigation as anticancer agents.

Beyond CK2, interference with purine metabolism itself has profound effects on cellular signaling. The de novo synthesis of purines is an energy-intensive process, and its inhibition can lead to cellular stress and the activation of energy-sensing pathways. mdpi.com For example, the anticancer drug 6-mercaptopurine (B1684380), a purine analogue, inhibits de novo purine synthesis, leading to ATP depletion and the activation of the AMP-activated protein kinase (AMPK) pathway. oncotarget.com Activation of AMPK, a central regulator of cellular energy homeostasis, leads to the shutdown of anabolic processes to conserve energy. aacrjournals.orgoncotarget.com The intermediate of purine biosynthesis, AICAR, is a known activator of AMPK. researchgate.netnih.gov Therefore, compounds that modulate the levels of such intermediates could have significant downstream effects on cell signaling and metabolism. mdpi.comaacrjournals.orgnih.gov

Pre Clinical Research Paradigms and Models for 5h Purine 6 Carboxamide

In Vitro Cellular Assays

In vitro cellular assays are fundamental in the pre-clinical evaluation of 5H-purine-6-carboxamide, providing initial insights into its biological activity, mechanism of action, and potential therapeutic applications. These assays utilize cultured cells to assess the compound's effects in a controlled environment.

Cell Line Growth Inhibition Studies (e.g., Cancer Cell Lines, Antiviral Screens)

The inhibitory effects of purine (B94841) analogs, including those related to this compound, on the growth of various cell lines are a primary focus of early-stage research. These studies are crucial for identifying potential anticancer and antiviral activities. For instance, various purine derivatives have been screened for their anti-proliferative activity against a panel of human cancer cell lines. rsc.orgnih.gov

In the context of cancer research, cell lines such as the human lung cancer cell line HCC827, H1975, A549, and the epidermoid carcinoma cell line A431 have been utilized to evaluate the anti-proliferative potency of purine derivatives. rsc.org Some compounds have demonstrated significant inhibitory effects, with IC50 values in the nanomolar range against specific cell lines like HCC827. rsc.org Similarly, studies on chronic myeloid leukemia (CML) cell lines, including the imatinib-sensitive K562 and the imatinib-resistant KCL22, have been employed to assess the efficacy of novel purine derivatives. mdpi.com The growth inhibition is typically measured using assays like the MTT assay, which determines cell viability. rsc.orgasm.org

Beyond cancer, purine nucleoside analogues have been investigated for their antiviral properties. For example, the antiviral activity of certain purine ribonucleoside analogues has been evaluated against picornaviruses like poliovirus (PV) and coxsackievirus B3 (CVB3) in HeLa cell cultures. asm.org These screens measure the reduction in viral titer in the presence of the compound. asm.org

| Compound Type | Cell Line(s) | Assay Type | Observed Effect | Reference |

|---|---|---|---|---|

| Purine Derivatives | HCC827, H1975, A549, A431 | MTT Assay | Anti-proliferative activity | rsc.org |

| 2,6,9-trisubstituted purines | K562, KCL22 | Not specified | Inhibition of cell viability | mdpi.com |

| Purine Ribonucleoside Analogues | HeLa S3 | Viral Titer Reduction | Antiviral activity against PV and CVB3 | asm.org |

Biochemical Assays for Target Engagement

Biochemical assays are essential for confirming that a compound directly interacts with its intended molecular target. drugtargetreview.com These assays often utilize purified proteins to measure the compound's binding affinity or inhibitory activity. For purine analogs, which frequently target kinases or other enzymes in nucleotide metabolism, various biochemical assays are employed.

One common method is the Cellular Thermal Shift Assay (CETSA) , which assesses target engagement in intact cells or cell lysates by measuring the thermal stabilization of a target protein upon ligand binding. nih.govnih.govpelagobio.com This technique does not require modification of the compound or the protein. nih.govpelagobio.com Other biophysical techniques used to demonstrate target engagement include:

X-ray crystallography : Provides detailed information on the binding mode of an inhibitor to its target protein. drugtargetreview.com

Surface Plasmon Resonance (SPR) : Measures binding affinity and kinetics. acs.org

Isothermal Titration Calorimetry (ITC) : Determines the affinity of binding in a label-free manner. drugtargetreview.com

Differential Scanning Fluorimetry (DSF) : A high-throughput method that detects thermal stabilization of a protein upon ligand binding. drugtargetreview.com

For kinase inhibitors, biochemical assays often involve measuring the inhibition of the kinase's phosphorylating activity. For example, the inhibitory activity of purine derivatives against kinases like Nek2 and CDK2 has been evaluated using assays that measure the transfer of a phosphate (B84403) group from ATP to a substrate. oncotarget.comnih.gov Similarly, for enzymes like SHP2 phosphatase, a standard fluorescence intensity phosphatase assay using a substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) can be used to determine inhibitory constants. nih.gov

| Assay Type | Principle | Application Example | Reference |

|---|---|---|---|

| Cellular Thermal Shift Assay (CETSA) | Measures thermal stabilization of a target protein upon ligand binding. | Detecting target engagement of SHP2 inhibitors. | nih.govnih.gov |

| X-ray Crystallography | Determines the 3D structure of the protein-ligand complex. | Revealing the binding mode of a USP7 inhibitor. | drugtargetreview.com |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target. | Evaluating the interaction of 2,6,9-trisubstituted purine inhibitors with Stat3. | acs.org |

| Kinase Inhibition Assay | Measures the inhibition of phosphate transfer from ATP to a substrate. | Evaluating purine derivatives against Nek2 and CDK2. | oncotarget.comnih.gov |

Cell Culture Toxicity Reversal Studies

Toxicity reversal studies in cell culture are performed to elucidate the mechanism of action of a cytotoxic compound. These experiments involve attempting to rescue cells from the compound's toxic effects by supplementing the culture medium with specific metabolites. The ability of a particular metabolite to reverse the toxicity provides clues about the metabolic pathway being inhibited by the compound.

For instance, in studies with the antifolate drug pemetrexed, which inhibits multiple enzymes in the purine and pyrimidine (B1678525) synthesis pathways, adding thymidine (B127349) alone could reverse growth inhibition at low concentrations, indicating that thymidylate synthase (TS) was the primary target. cancernetwork.com However, at higher concentrations, both thymidine and a purine source were required to overcome the growth inhibition, suggesting that enzymes in the de novo purine synthesis pathway, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), were also being significantly inhibited. cancernetwork.com

Similarly, for the thiopurine 6-thioguanine, toxicity in H.Ep. 2 cells was not reversed by aminoimidazolecarboxamide, suggesting that the inhibition of de novo purine biosynthesis is not the sole mechanism of its toxicity. nih.gov Further experiments showed that inhibiting DNA synthesis protected cells from 6-mercaptopurine (B1684380) and 6-thioguanine, supporting the hypothesis that their toxicity is due to incorporation into DNA. nih.gov In contrast, inhibiting RNA synthesis protected cells from 8-azaguanine, indicating a different mechanism of action. nih.gov

These types of studies are critical for understanding how a compound like this compound might exert its effects and can help in designing combination therapies or identifying potential resistance mechanisms.

In Vivo Animal Model Investigations

Following promising in vitro results, the evaluation of this compound would proceed to in vivo animal models to assess its efficacy and pharmacological properties in a whole-organism context.

Model Selection Rationale in Pre-clinical Efficacy Studies

The choice of an appropriate animal model is critical for the relevance and success of pre-clinical efficacy studies. The rationale for model selection depends on the therapeutic area of interest.

For anticancer studies , immunodeficient mice, such as nude or SCID mice, are often used to host human tumor xenografts. This allows for the evaluation of the compound's effect on human-derived tumors. nih.gov Alternatively, transgenic mouse models that spontaneously develop specific types of cancer, such as the NPcis mouse model for malignant peripheral nerve sheath tumors (MPNST), can be used. nih.gov For studying specific metabolic dependencies, such as the role of de novo purine biosynthesis in virulence, models like guinea pigs, mice, and rabbits have been used to study infections with pathogens like Bacillus anthracis. nih.gov

In the context of autoimmune diseases , models that mimic human conditions are employed. For example, collagen-induced arthritis (CIA) in rats is a model for rheumatoid arthritis, and experimental autoimmune encephalomyelitis (EAE) in mice is a model for multiple sclerosis. nih.gov

For studying purine metabolism disorders like hyperuricemia, the chicken has been proposed as a suitable model because its purine metabolism pathway is more similar to humans than that of rodents. mdpi.com

The selection of a particular animal model is also influenced by factors such as the specific strain's susceptibility to a pathogen or its metabolic similarities to humans for a particular pathway. nih.govoup.com

Experimental Design Considerations for Efficacy Studies in Animal Models

A well-designed in vivo experiment is crucial for obtaining reliable and reproducible data. Key considerations in the experimental design for efficacy studies in animal models include:

Clear Objectives and Hypothesis : Every experiment should start with a clear aim and a testable hypothesis. researchgate.netnih.gov

Animal Characteristics : The species, strain, sex, age, and microbiological status of the animals must be clearly defined and recorded. nih.gov

Randomization : Animals should be randomly assigned to treatment and control groups to minimize bias. nih.gov

Control Groups : Appropriate control groups, including a vehicle control, are essential for comparing the effects of the treatment. mdpi.com Positive controls, using a known effective drug, can also be included for comparison. mdpi.com

Blinding : Whenever possible, the individuals administering the treatments and assessing the outcomes should be blinded to the group assignments to prevent observer bias.

Sample Size : The number of animals per group should be sufficient to detect a biologically meaningful effect with adequate statistical power. nih.gov

Outcome Measures : The endpoints used to assess efficacy must be clearly defined and relevant to the disease being studied. This could include tumor volume, survival time, clinical scores of disease severity, or specific biomarkers. nih.govmdpi.com

Advanced Research on Analogues and Prodrug Strategies of 5h Purine 6 Carboxamide

Design and Synthesis of Purine-6-carboxamide Nucleoside Derivatives

The synthesis of purine-6-carboxamide derivatives often involves multi-step chemical processes starting from simpler precursors. One common strategy utilizes diaminomaleonitrile (B72808) (DAMN) as a key building block. researchgate.netrsc.org For instance, the reaction of DAMN with isocyanates or isothiocyanates can lead to the formation of a urea (B33335) or thiourea (B124793) intermediate. rsc.org Subsequent cyclization reactions, often involving treatment with an aldehyde, yield the core purine (B94841) structure with a carboxamide group at the C6 position. rsc.org

Researchers have explored various synthetic routes to create a diverse library of these compounds. Huang et al. described the synthesis of an 8-(methylthio)-9-phenyl-9H-purine-6-carboxamide derivative by first reacting phenyl isothiocyanate with DAMN to form a thiourea derivative. This intermediate then reacts with an aldehyde to yield an 8-mercaptopurine-6-carboxamide, which can be further alkylated. rsc.org Another approach involves the condensation of a urea derivative, formed from an isocyanate and DAMN, with an aldehyde to produce 2,9-disubstituted-8-oxo-7H-purine-6-carboxamide derivatives. rsc.org

Further modifications focus on attaching various functional groups to the purine core to explore structure-activity relationships (SAR). This includes creating purine conjugates by linking moieties like N-heterocycles to the 6-position of the purine nucleus via an omega-amino acid linker. mdpi.com For example, N-(purin-6-yl)aminopolymethylene carboxylic acids can be synthesized and subsequently conjugated to other molecules. mdpi.com The synthesis of these conjugates often starts with a protected purine, such as 9-[(2-acetoxyethoxy)methyl]-6-chloropurine, which undergoes nucleophilic substitution with an appropriate amine linker. mdpi.com

A general synthetic scheme for certain purine-6-carboxamide derivatives is outlined below:

| Step | Reactants | Conditions | Product | Reference |

| 1 | Diaminomaleonitrile (DAMN), Phenyl Isothiocyanate | THF | Thiourea derivative | rsc.org |

| 2 | Thiourea derivative, 4-Ethoxybenzaldehyde (B43997) | - | 8-Mercaptopurine-6-carboxamide derivative | rsc.org |

| 3 | 8-Mercaptopurine-6-carboxamide, Iodomethane (B122720) | - | 8-(Methylthio)-9-phenyl-9H-purine-6-carboxamide | rsc.org |

Phosphoramidate (B1195095) Prodrug Approaches for Enhanced Intracellular Delivery

Nucleoside analogues require intracellular phosphorylation to their active triphosphate form. This initial phosphorylation step is often inefficient and can be a rate-limiting factor. The phosphoramidate prodrug approach, also known as ProTide technology, is a clinically validated strategy to bypass this hurdle. google.comnih.govresearchgate.net ProTides mask the initial monophosphate, allowing the nucleoside analogue to enter cells more effectively. Once inside, cellular enzymes cleave the masking groups to release the nucleoside monophosphate, which is then readily converted to the active diphosphate (B83284) and triphosphate forms. nih.gov

This strategy involves chemically modifying the 5'-hydroxyl group of the nucleoside with a phosphoramidate moiety. This moiety typically consists of an amino acid ester and an aryloxy group attached to a phosphorus atom. nih.gov The design has been successfully applied to numerous antiviral and anticancer nucleoside analogues. nih.gov

The synthesis of these phosphoramidate prodrugs can be challenging due to the chirality at the phosphorus atom, which results in diastereomeric mixtures. researchgate.net Research efforts have focused on developing diastereoselective synthetic methods to produce single isomers, which can have different biological activity and metabolic profiles. nih.govresearchgate.net For example, stable phosphoramidating reagents have been developed that can be isolated as single diastereomers and then reacted with the nucleoside's 5'-hydroxyl group to yield a single diastereomer product with high purity. researchgate.net

While direct examples for 5H-purine-6-carboxamide are specific, the ProTide approach is broadly applicable to purine nucleosides. google.com For instance, aspartic acid-based phosphoramidate prodrugs of 2'-C-methyl-containing nucleosides have shown significantly enhanced antiviral activity compared to the parent nucleosides, demonstrating the potential of this strategy. rsc.org

Development of Carbocyclic Nucleoside Analogs with Purine-6-carboxamide Moiety

Carbocyclic nucleosides are analogues in which the oxygen atom of the furanose sugar ring is replaced by a methylene (B1212753) (-CH2-) group. wikipedia.orgsioc-journal.cn This structural modification confers several advantageous properties. The absence of a glycosidic bond, which is susceptible to enzymatic cleavage by phosphorylases and hydrolases, results in increased metabolic stability. wikipedia.orgsioc-journal.cn These analogues often retain the ability to be recognized and phosphorylated by cellular kinases, preserving the biological activity of the parent nucleoside. wikipedia.org

The development of carbocyclic nucleosides has led to important antiviral drugs, such as abacavir (B1662851) for HIV and entecavir (B133710) for hepatitis B, both of which are carbocyclic guanosine (B1672433) analogues. wikipedia.org The synthesis of these molecules is a key focus of medicinal chemistry. sioc-journal.cn

Applying this concept to the purine-6-carboxamide scaffold involves replacing the ribose sugar with a carbocyclic ring, such as a cyclopentane (B165970) or cyclobutane (B1203170) ring. wikipedia.orggoogle.com The synthesis can be complex, often involving the construction of the functionalized carbocycle followed by the coupling of the purine base. For instance, new series of 5'-norcarbocyclic aza/deaza-purine nucleoside analogs have been synthesized from 6-oxybicyclo[3.1.0.]hex-2-ene and pyrazole-containing heterocyclic bases. frontiersin.org While not having a carboxamide at C6, these syntheses demonstrate the methodologies used to create carbocyclic purine analogues. frontiersin.org A study on carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases showed that a pyrazole (B372694) amide derivative exhibited modest anti-HIV-1 activity. nih.gov This suggests that incorporating a carboxamide group within a carbocyclic purine framework is a viable strategy for developing new therapeutic agents.

Exploration of 2,9-Diaryl-6-carbamoylpurines

A novel class of antitubercular agents, 2,9-diaryl-6-carbamoylpurines, has been discovered and explored. shef.ac.ukresearcher.lifex-mol.com The term "carbamoyl" is synonymous with "carboxamide." In this series of compounds, the purine ring is substituted at the C2 and N9 positions with aryl groups, and a carboxamide group is present at the C6 position.

Initial structure-activity relationship (SAR) studies on a series of 9-alkyl/aryl-2-aryl-6-carbamoylpurines revealed that the substituents at both the N9 and C2 positions are critical for activity against Mycobacterium tuberculosis. shef.ac.ukresearcher.life It was found that a phenyl group at the N9 position combined with a 3-hydroxyphenyl or 4-hydroxyphenyl group at the C2 position improved the antitubercular activity. shef.ac.ukresearcher.life

Further optimization led to the identification of a highly potent lead compound. The SAR analysis showed that maintaining a phenyl group at N9 while diversifying the aryl group at C2 was a fruitful strategy. shef.ac.uk Specifically, the presence of an oxygen or nitrogen atom at the para position of the C2-aryl substituent was beneficial for activity. shef.ac.ukx-mol.com The compound with a 4-methoxyphenyl (B3050149) group at C2 and a phenyl group at N9, designated 1Bd, demonstrated the highest potency. shef.ac.uk

| Compound | N9-Substituent | C2-Substituent | IC90 (μg/mL) vs M. tuberculosis | Selectivity Index (SI) | Reference |

| Hit Compound | Phenyl | 4-Hydroxyphenyl | 1.2 | > 25.5 | shef.ac.ukresearcher.life |

| 1Bd (Lead) | Phenyl | 4-Methoxyphenyl | < 0.19 | > 153.8 | shef.ac.uk |

Compound 1Bd is highly potent against the H37Rv strain of M. tuberculosis and shows low toxicity to mammalian VERO cells, as indicated by its high selectivity index. shef.ac.uk It also significantly reduced the bacterial load in infected macrophages and exhibited a favorable pharmacokinetic profile when administered orally in preclinical models. shef.ac.ukresearcher.life

Computational Approaches in 5h Purine 6 Carboxamide Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. remedypublications.com This method is crucial in drug design for predicting the interaction between a ligand, such as a 5H-purine-6-carboxamide derivative, and its target protein.

Research on purine (B94841) analogues frequently employs molecular docking to understand their binding modes. For instance, in the search for inhibitors of enzymes like protein kinase CK2 (CK2α), docking studies have been instrumental. jst.go.jp Virtual docking experiments helped identify the importance of a 4-carboxyphenyl group at the 2-position and a carboxamide group at the 6-position of the purine scaffold for binding to CK2α. jst.go.jp The docking of 4-(6-carbamoyl-8-oxo-9-phenyl-8,9-dihydro-7H-purin-2-yl) benzoic acid into the CK2α crystal structure (PDB ID: 5B0X) successfully predicted its binding mode, guiding the design of more potent inhibitors. jst.go.jp

Similarly, docking studies on purine analogues as anti-inflammatory agents targeting the COX-2 enzyme have revealed key interactions. rsc.org For example, a series of 1,3,4-triazolo-1,3,5-triazines bearing sulfamoyl carboxamide moieties, considered purine isosteres, were docked into the active site of COX-2 (PDB ID: 5IKT). The results indicated that compounds with furan, 2-hydroxyphenyl, and 4-dimethylaminophenyl substitutions exhibited the highest binding affinities, with docking scores of -8.82, -7.82, and -7.76 kcal/mol, respectively. rsc.org

In the context of designing inhibitors for purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway, molecular docking has been used to refine the structure of acyclovir (B1169) analogs. mazums.ac.ir These studies, using software like MOE 2015.10, showed that modifying the side chains with bulky polar groups resulted in better binding affinities compared to substitutions with halogens, highlighting strong polar interactions with residues like His257. mazums.ac.ir

The following table summarizes representative molecular docking studies involving purine-carboxamide-related structures.

| Compound/Derivative Class | Target Protein (PDB ID) | Key Findings & Predicted Interactions | Docking Score (kcal/mol) |

| 2,9-(substituted-phenyl)-8-oxo-7H-purine-6-carboxamide | Protein Kinase CK2α (5B0X) | Identified importance of 4-carboxyphenyl at position 2 and carboxamide at position 6 for binding. jst.go.jp | Not specified |

| 7-furan triazolo-triazine (Purine Isostere) | COX-2 (5IKT) | Showed the greatest binding affinity in the series. rsc.org | -8.82 |

| Acyclovir Analogs (Purine-based) | Purine Nucleoside Phosphorylase (PNP) | Bulky polar side chains enhance binding affinity through interactions with residues like His257. mazums.ac.ir | Up to -6.41 |

| Flavone Derivatives with Carboxamide | Tobacco Mosaic Virus Coat Protein (TMV-CP) | Interaction with TMV-CP is predicted to disturb virus assembly. nih.gov | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. d-nb.info These models are fundamental in drug discovery for predicting the activity of novel compounds and for optimizing lead candidates. mdpi.com

For purine derivatives, 3D-QSAR studies have been pivotal in understanding the structural requirements for potent biological activity. In the development of 2,6,9-trisubstituted purine derivatives as anticancer compounds, 3D-QSAR models were constructed to guide the synthesis of new analogs with improved cytotoxic activity. mdpi.com Similarly, in the search for inhibitors of Stat3, a protein involved in cancer signaling, QSAR analysis of 2,6,9-trisubstituted-purine scaffolds led to a pharmacophore model that could predict optimized dimerization inhibitors. acs.org This model helped in designing purine derivatives that could access three distinct subpockets of the Stat3 SH2 domain. acs.org

In a study on protein kinase CK2 inhibitors, a qualitative understanding of the structure-activity relationship was obtained for a series of 2,9-disubstituted-8-oxo-9H-purine-6-carboxamide derivatives. jst.go.jp Although a traditional QSAR study was challenging due to a narrow activity range, Hammett plots were used to correlate the electronic effects (via Hammett substituent constants, σ) of substituents on the phenyl ring at the 9-position with the inhibitory activity (pIC50). jst.go.jp This analysis suggested that both electronic and steric factors influence the inhibitory potency. jst.go.jp

QSAR models can be developed using various statistical methods, including linear regression and more complex machine learning algorithms like support vector machines (SVM) and random forests (RF). d-nb.infonih.gov The main principle is that similar chemicals tend to have similar properties, and minor structural changes can lead to predictable changes in biological activity. d-nb.info

| Compound Series | Target/Activity | QSAR Model Type | Key Descriptors/Findings |

| 2,6,9-Trisubstituted Purines | Anticancer (Breast Cancer) | 3D-QSAR | Guided synthesis of derivatives with improved cytotoxic activity. mdpi.com |

| 2,6,9-Trisubstituted Purines | Stat3 Inhibition | 3D-QSAR Pharmacophore | Derived a model for predicting optimized Stat3 dimerization inhibitors based on interactions with SH2 domain subpockets. acs.org |

| 2,9-disubstituted-8-oxo-9H-purine-6-carboxamides | CK2α Inhibition | Hammett Plot Analysis | Correlated electronic effects of substituents with inhibitory activity, indicating both electronic and steric influences. jst.go.jp |

| Purine Nucleoside Analogs | Anti-HIV Activity | 2D & 3D QSAR (DT, RF, SVM) | Developed classification models to predict anti-HIV activity with high accuracy. d-nb.info |

Density Functional Theory (DFT) Applications in Compound Characterization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. als-journal.com In drug discovery, DFT is applied to characterize the fundamental properties of compounds like this compound, providing insights into their geometry, stability, and reactivity. mdpi.com

DFT calculations are frequently used to optimize the molecular geometry of purine derivatives to find their most stable conformation. researchgate.netbohrium.com This optimized structure is then used for further calculations, such as determining electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rsc.org The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap often correlates with higher chemical reactivity and stronger interaction with biological targets. rsc.orgmdpi.com For instance, in a study of purine analogue anti-inflammatory agents, the HOMO-LUMO energy gaps of the top-ranked compounds were found to be smaller than that of the standard drug indomethacin, suggesting higher reactivity. rsc.org

DFT has also been used to study the reaction mechanisms involving purine structures. For example, the transformation of 8-oxoguanine, a damaged purine base, has been mapped out using DFT to understand the formation of subsequent products like guanidinohydantoin (B12948520) and spiroiminodihydantoin. nih.gov Such studies provide a detailed understanding of the potential energy surfaces and reaction pathways at a molecular level. nih.gov

Furthermore, DFT is employed to analyze intermolecular interactions, such as those between purine-based corrosion inhibitors and metal surfaces. mdpi.com By calculating quantum chemical parameters, researchers can explain the inhibition properties of these compounds and correlate them with experimental findings. mdpi.com

| Application | Compound Class | DFT Method/Basis Set | Key Findings |

| Molecular Structure Optimization & Reactivity | Purine Analogue Anti-inflammatory Agents | B3LYP/6-311g(d,p) | Calculated HOMO-LUMO energies; smaller energy gap correlated with potential for higher activity. rsc.orgnih.gov |

| Corrosion Inhibition Mechanism | Purine Derivatives on Metal Surfaces | Not specified | Explained inhibition properties by calculating quantum chemical parameters and simulating adsorption on metal surfaces. mdpi.com |

| Reaction Pathway Analysis | 8-Oxoguanine Transformation | B3LYP/aug-cc-pVTZ, 6-31+G(d,p) | Mapped the potential energy surface for the formation of oxidation products, elucidating reaction mechanisms. nih.gov |

| Electronic Property Elucidation | Coumarin-Purine Hybrids | B3LYP/6-311G++(d,p) | Calculated frontier orbital energies to compare with experimental data. bohrium.com |

Virtual Screening Methodologies for Novel Purine-6-carboxamide Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. sourceforge.io This approach is particularly valuable for identifying novel purine-6-carboxamide derivatives with desired biological activities.

Structure-based virtual screening is a prominent methodology where a library of compounds is docked into the three-dimensional structure of a biological target. nih.gov For example, to find new inhibitors of phosphoribosylaminoimidazole-succinocarboxamide synthetase (PAICS), an enzyme in the de novo purine biosynthesis pathway, a library of molecules was screened against its crystal structure (PDB ID: 7ALE). nih.govijbiotech.com This process led to the identification of six potential inhibitors, including derivatives of carboxamide, which showed strong binding energies to the enzyme's active site. nih.govnih.gov

In another study, a high-throughput virtual screening of over 276,000 purine-type compounds from the PubChem database was conducted to identify potential inhibitors of katanin, a microtubule-severing enzyme. d-nb.info This large-scale screening, followed by molecular docking and other analyses, resulted in the identification of two potent compounds with strong binding interactions with katanin. d-nb.info

Virtual screening can also be ligand-based, where the properties of known active compounds are used to find other molecules with similar characteristics. mdpi.com Hybrid approaches that combine both structure-based and ligand-based methods, sometimes incorporating machine learning or deep learning algorithms, are also becoming more common to enhance the accuracy of hit identification. acs.org For instance, a hybrid virtual screening protocol combining traditional docking with a geometric deep learning algorithm was used to identify novel inhibitors for the METTL3 enzyme. acs.org

The success of virtual screening campaigns often relies on the quality of the compound library and the accuracy of the scoring functions used to rank potential hits. These campaigns have proven effective in discovering novel purine-scaffold inhibitors for a variety of targets. nih.govd-nb.infoacs.org

| Screening Type | Target | Compound Library | Key Outcome |

| Structure-Based Virtual Screening | PAICS (PDB ID: 7ALE) | 375 molecules similar to a known ligand. nih.gov | Identified six potential inhibitors, including carboxamide derivatives, with binding energies more negative than -10 kcal/mol. nih.govijbiotech.comnih.gov |

| High-Throughput Virtual Screening | Katanin | ~276,000 purine-type compounds from PubChem. d-nb.info | Identified two potent hit compounds with strong binding affinity to the katanin ATP binding site. d-nb.info |

| Structure-Based Virtual Screening | Schistosoma mansoni Purine Nucleoside Phosphorylase (SmPNP) | Approved drugs from DrugBank. researchgate.net | Identified 11 approved drugs that interacted favorably with the SmPNP target. researchgate.net |

| Hybrid Virtual Screening | METTL3 | 1.5 million small molecules (proprietary database). acs.org | Identified unique skeleton inhibitors of METTL3, demonstrating the effectiveness of combining docking with deep learning algorithms. acs.org |

Integration of 5h Purine 6 Carboxamide Within Purine Metabolism Research

Relationship to De Novo Purine (B94841) Biosynthesis Pathway

The de novo purine biosynthesis pathway is a fundamental metabolic process that constructs purine nucleotides from simpler precursor molecules. frontiersin.orgwikipedia.org This pathway consists of ten sequential enzymatic steps, converting phosphoribosyl pyrophosphate (PRPP) into the first fully formed purine nucleotide, inosine (B1671953) monophosphate (IMP). nih.govmhmedical.complos.org In humans, these ten reactions are catalyzed by six enzymes, some of which are multifunctional. nih.govjst.go.jp The pathway is crucial for providing the necessary building blocks for DNA and RNA, as well as for molecules involved in energy transfer and cellular signaling. mdpi.comnih.gov The demand for purines often exceeds the capacity of the salvage pathway, particularly in rapidly proliferating cells, making the de novo pathway essential. ijbiotech.comnih.govannualreviews.org

Within the de novo purine synthesis pathway, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) serves as a critical intermediate. fiveable.meresearchgate.net It is the substrate for the final two steps of the pathway, which are both catalyzed by a single bifunctional enzyme: 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC). nih.govuniprot.orgnih.gov

The two steps are:

Formyltransferase Activity : The ATIC enzyme first acts as a transformylase, utilizing 10-formyltetrahydrofolate as a formyl donor to convert AICAR into 5-formamido-1-(5-phospho-D-ribosyl)imidazole-4-carboxamide (FAICAR). researchgate.netuniprot.org

Cyclohydrolase Activity : The second function of ATIC, IMP cyclohydrolase, catalyzes the cyclization of FAICAR to form inosine monophosphate (IMP), the final product of the pathway. nih.govuniprot.org

IMP stands as a crucial branch-point intermediate, as it is the precursor for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). frontiersin.orgmhmedical.com The accumulation of AICAR, often due to deficiencies in the ATIC enzyme, is a key indicator of disruption in this part of the pathway. microbialcell.comfrontiersin.org

| Key Intermediates and Enzymes in the Final Steps of De Novo Purine Biosynthesis |

| Compound/Enzyme |

| Phosphoribosyl pyrophosphate (PRPP) |

| 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) |

| 5-formamido-1-(5-phospho-D-ribosyl)imidazole-4-carboxamide (FAICAR) |

| Inosine monophosphate (IMP) |

| ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase) |

The purinosome is not a static structure; its assembly and disassembly are dynamic processes. annualreviews.org These complexes are often found localized near mitochondria, which are thought to supply substrates like glycine (B1666218) and formate (B1220265) required for the pathway. jst.go.jpannualreviews.org The regulation of purinosome formation is complex and is influenced by cellular signaling pathways. plos.org The state of the pathway and the assembly of the purinosome have been linked to the spatial organization of its component enzymes, which can transition from a diffuse state to being clustered within the purinosome complex upon activation of the pathway. nih.gov

Enzymatic Steps and Key Intermediates (e.g., AICAR, IMP)

Interplay with Purine Salvage and Catabolic Pathways

Cells maintain purine homeostasis through a balance between de novo synthesis, salvage, and catabolic pathways. frontiersin.orgnih.gov The purine salvage pathway is an energy-efficient process that recycles purine bases (adenine, guanine (B1146940), hypoxanthine) and nucleosides from the breakdown of nucleic acids or from dietary sources. fiveable.mewikipedia.orgnih.gov Key enzymes in this pathway include hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT). wikipedia.orgnih.gov

Under normal physiological conditions, many cells rely predominantly on the salvage pathway to meet their purine requirements. ijbiotech.comnih.gov However, when the demand for purines is high, such as during rapid cell division, the de novo pathway is upregulated. nih.gov There is a clear interplay between these pathways; for instance, the end products of the de novo pathway (AMP and GMP) act as feedback inhibitors of the first committed step of the pathway, thus regulating its activity. wikipedia.org Conversely, defects in the salvage pathway, such as in Lesch-Nyhan syndrome (a deficiency of HPRT), lead to an overproduction of purines via the de novo pathway due to both increased substrate availability (PRPP) and loss of feedback inhibition. mdpi.comnih.gov

Purine catabolism is the process of breaking down purines into uric acid for excretion. mhmedical.comcymitquimica.com The intermediate hypoxanthine, which can be recycled by the salvage pathway, can also be irreversibly oxidized to xanthine (B1682287) and then to uric acid. mdpi.com Therefore, the metabolic fate of purine intermediates is determined by the coordinated activity of all three pathways.

Broader Metabolic Implications in Disease Pathogenesis

Disruptions in the de novo purine biosynthesis pathway, particularly those involving the metabolism of AICAR, have significant implications for human health. mdpi.comresearchgate.net Inborn errors of metabolism affecting the ATIC enzyme lead to a rare genetic disorder known as AICA-ribosiduria. nih.gov This condition is characterized by the accumulation of AICAR and its dephosphorylated derivative, AICA-riboside, in bodily fluids. nih.gov Patients with ATIC deficiency present with a range of severe clinical symptoms, including profound neurological impairment, developmental delay, and epilepsy. nih.govresearchgate.net

The accumulation of AICAR has metabolic consequences that extend beyond the purine pathway itself. For example, studies in S. enterica have shown that high levels of AICAR can indirectly inhibit the synthesis of thiamine (B1217682) (Vitamin B1) and coenzyme A. microbialcell.com In yeast, accumulated AICAR has been shown to interfere with methionine biosynthesis. frontiersin.org In humans, dysregulation of the purine pathway is linked to various diseases, including cancer and metabolic disorders. researchgate.net Because rapidly proliferating cancer cells often have an increased reliance on the de novo pathway, its enzymes, including ATIC, are considered potential targets for chemotherapy. ijbiotech.com

The following table summarizes key research findings related to the metabolic implications of altered purine carboxamide metabolism.

| Research Finding | Implication in Disease Pathogenesis |

| Biallelic pathogenic variants in the ATIC gene | Cause AICA-ribosiduria, an inborn error of purine metabolism leading to accumulation of AICAR and severe neurological symptoms. nih.govnih.gov |

| Increased reliance of cancer cells on de novo purine synthesis | Makes enzymes of the pathway, such as ATIC and PAICS, attractive targets for the development of anti-cancer therapies. ijbiotech.com |

| Accumulation of AICAR | Can interfere with other essential metabolic pathways, such as thiamine and coenzyme A synthesis, contributing to the broader pathology of related disorders. microbialcell.com |

| Defects in salvage pathway enzymes (e.g., HPRT) | Lead to upregulation of the de novo pathway, resulting in overproduction of uric acid and causing conditions like Lesch-Nyhan syndrome and gout. mdpi.comnih.gov |

Emerging Research Frontiers and Methodological Advancements

Novel Synthetic Methodologies and Green Chemistry Applications

The synthesis of purine (B94841) derivatives, including 5H-purine-6-carboxamide, has been a subject of extensive research, with recent efforts focusing on the development of novel, efficient, and environmentally friendly synthetic routes. rsc.orgresearchgate.net These methodologies are crucial for creating diverse libraries of purine analogues for biological screening and drug discovery.

Recent advancements have highlighted multicomponent reactions as a powerful tool for the synthesis of complex purine structures. researchgate.net For instance, researchers have developed one-pot, three-component methods for synthesizing purine analogues, which offer advantages such as operational simplicity and reduced waste. rsc.org One notable approach involves the reaction of 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide, cyanoguanidine, and various aldehydes under green conditions to produce 5-amino-7-(substituted)-N-(4-sulfamoylphenyl)-4,7-dihydro- rsc.orgnih.govmednexus.org-triazolo[1,5-a] rsc.orgresearchgate.netresearchgate.nettriazine-2-carboxamide derivatives. rsc.org

The use of green chemistry principles is increasingly being integrated into the synthesis of purine derivatives. tandfonline.com This includes the use of eco-friendly solvents like water and recyclable catalysts. For example, p-toluene sulfonic acid has been used as a catalyst in a one-pot, three-component synthesis of pyrimido[4,5-b]quinolones in water. tandfonline.com Similarly, nano-catalysts such as zinc oxide and magnetic nanoparticles have been employed to facilitate the synthesis of quinoline (B57606) derivatives in aqueous media, resulting in high yields and easy catalyst recovery. tandfonline.com

Researchers have also explored the synthesis of purine derivatives from various starting materials, including diaminomaleonitrile (B72808) and pyrimidine (B1678525) derivatives. researchgate.netrsc.org For example, 8-(methylthio)-9-phenyl-9H-purine-6-carboxamide derivatives have been synthesized from diaminomaleonitrile and phenyl isothiocyanate. rsc.org Another approach involves the synthesis of 2,9-(substituted-phenyl)-8-oxo-7H-purine-6-carboxamide derivatives through the condensation of 2-methoxyphenyl isocyanate with diaminomaleonitrile. rsc.org

The development of these novel synthetic methods not only facilitates the efficient production of this compound and its analogues but also aligns with the growing demand for sustainable chemical processes in the pharmaceutical industry.

Advanced Spectroscopic and Structural Biology Techniques for Target Interaction Analysis

Understanding the molecular interactions between this compound derivatives and their biological targets is fundamental for rational drug design. Advanced spectroscopic and structural biology techniques are indispensable tools for elucidating these interactions at an atomic level.